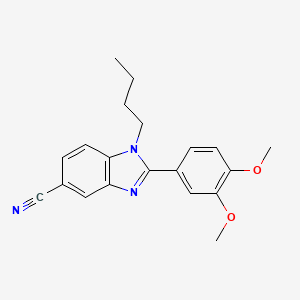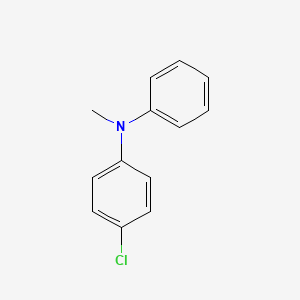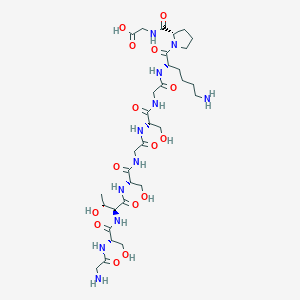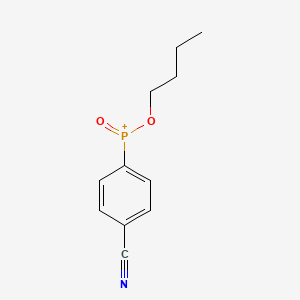
1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- is a heterocyclic compound that features a benzimidazole core with a carbonitrile group at the 5-position, a butyl group at the 1-position, and a 3,4-dimethoxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- typically involves the following steps:
Oxidation of Benzoic Acid: Benzoic acid is oxidized to benzoic anhydride using an oxidizing agent.
Condensation Reaction: The benzoic anhydride undergoes a condensation reaction with imidazole to form benzimidazole.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines.
Scientific Research Applications
1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its therapeutic effects.
Comparison with Similar Compounds
1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(4-fluorophenyl)-: Exhibits similar antimicrobial activity.
Other Benzimidazole Derivatives: Include compounds with various substitutions on the benzimidazole ring, each with unique biological activities and applications.
Uniqueness: 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a therapeutic agent by improving its interaction with biological targets.
Properties
CAS No. |
665023-38-1 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-butyl-2-(3,4-dimethoxyphenyl)benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C20H21N3O2/c1-4-5-10-23-17-8-6-14(13-21)11-16(17)22-20(23)15-7-9-18(24-2)19(12-15)25-3/h6-9,11-12H,4-5,10H2,1-3H3 |
InChI Key |
AAWBXUQYAFSTOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-](/img/structure/B12548723.png)



![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)





![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)

![N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B12548785.png)

